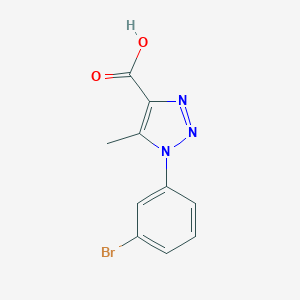
1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-bond structures, and 3D models .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within a molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, which describe the step-by-step process of a reaction at the molecular level .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
This compound has been used in pharmacokinetic studies, specifically for the characterization of 1-(3’-bromophenyl)-heliamine (BH), an anti-arrhythmias agent . The study focused on the pharmacokinetic characterization of BH, as well as the identification of its metabolites, both in vitro and in vivo .
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This compound could potentially be used in the synthesis of these derivatives .
Cross-Coupling Reactions
As mentioned above, borinic acids have been used in cross-coupling reactions . Given the potential use of this compound in the synthesis of borinic acids, it could indirectly contribute to these reactions .
Catalysis
Borinic acids have been used in catalysis . Therefore, this compound, through its potential use in the synthesis of borinic acids, could indirectly contribute to catalytic processes .
Synthesis of Monoisomeric Phthalocyanines
This compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . These are important compounds used in a variety of applications, including photodynamic therapy, gas sensors, and organic solar cells .
Synthesis of Phthalocyanine-Fullerene Dyads
In addition to the synthesis of monoisomeric phthalocyanines, this compound has also been used in the synthesis of phthalocyanine-fullerene dyads . These dyads have potential applications in photovoltaic devices .
Medicinal Chemistry
Given the use of borinic acids in medicinal chemistry , and the potential use of this compound in the synthesis of borinic acids, it could indirectly contribute to medicinal chemistry .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-bromophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDIRBVTVPXYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177272 | |
| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
210159-08-3 | |
| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210159-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)
![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)
![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)
![6-(4-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475035.png)
![6-(3-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475037.png)
![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)
![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)
![ethyl (3-{[5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475047.png)
![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)


![3-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B475275.png)